Vetiveryl acetate
Description
Contextual Background of Vetiveryl Acetate (B1210297) within Sesquiterpenoid Chemistry
Vetiveryl acetate is classified as a sesquiterpenoid, a class of organic compounds composed of three isoprene units. hmdb.cacymitquimica.com Sesquiterpenoids are a significant subgroup of terpenes, which are naturally occurring hydrocarbons. The chemical framework of this compound is rooted in the complex mixture of sesquiterpene alcohols found in vetiver oil, the essential oil extracted from the roots of the vetiver plant (Chrysopogon zizanioides). natureinbottle.com
The essential oil of vetiver is itself a complex blend of over 150 compounds, the majority of which are sesquiterpenes and their derivatives. natureinbottle.comijpsonline.com Key constituents that form the backbone of this compound's precursor, vetiverol, include khusimol (B1673632), α-vetivone, and β-vetivone. ijpsonline.com Khusimol, a tricyclic sesquiterpene alcohol, is often the most abundant single component in vetiver oil. jst.go.jpwikipedia.org The intricate stereochemistry and isomeric diversity of these precursor molecules directly contribute to the complex nature of the final this compound product.
Derivation and Complex Chemical Nature of this compound as a Semi-Synthetic Ester
This compound is not a naturally occurring compound but is a semi-synthetic product derived from vetiver oil. scentree.co The production process involves the esterification of vetiverol, the alcoholic fraction of vetiver oil, with acetic anhydride (B1165640) or acetic acid. scentree.cochemicalbook.comscentree.co This chemical modification converts the sesquiterpene alcohols into their corresponding acetate esters. arogreen.comresearchgate.net
The term "this compound" does not refer to a single, pure chemical entity but rather to a complex mixture of isomeric esters. scentree.cochemicalbook.com This complexity arises because the starting material, vetiverol, is itself a mixture of various sesquiterpene alcohols. scentree.coscentree.co Consequently, the composition of this compound can vary significantly depending on the geographical origin of the vetiver oil and the specific industrial processes used for acetylation and subsequent purification. researchgate.neteuropa.eu The main component of this mixture is typically khusimyl acetate, the acetate ester of khusimol. scentree.cochemicalbook.com
The acetylation process is a crucial step in modifying the chemical and olfactory properties of the natural vetiver oil. google.comgoogle.com Industrial methods for producing this compound often involve reacting vetiver oil or isolated vetiverol with acetic anhydride, sometimes in the presence of a catalyst such as sulfuric acid or orthophosphoric acid, at temperatures up to 120°C. scentree.cogoogle.comgoogle.com Following acetylation, the product may undergo fractional distillation to refine its composition and odor profile. chemicalbook.comchemicalbook.com
Historical Trajectory and Evolution of Scholarly Investigations on this compound
The scientific investigation of the components of vetiver oil, the precursor to this compound, has a history dating back to the mid-20th century. The primary alcohol, khusimol, was first isolated and characterized in the 1960s. wikipedia.org Early research focused on elucidating the structures of the various sesquiterpenes present in the oil using techniques like distillation, column chromatography, and early spectroscopic methods. wikipedia.org
While this compound has been utilized in the fragrance industry for decades, detailed scholarly investigation into its own complex composition is a more recent development. researchgate.netvidesanges.com For a long time, its use was widespread, yet its chemical makeup was not thoroughly documented. researchgate.neteuropa.eu Modern analytical techniques, including various forms of gas chromatography and spectroscopy, have enabled a more in-depth understanding of the intricate mixture of esters that constitute this compound. researchgate.net Recent research has focused on identifying the principal ester constituents and correlating their chemical composition with the manufacturing process and resulting olfactory properties. researchgate.net This ongoing research continues to unravel the complexities of this significant semi-synthetic compound.
Table 1: Key Chemical Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Role |
| This compound | C₁₇H₂₆O₂ | 262.39 | The primary subject, a semi-synthetic sesquiterpenoid ester. scentree.co |
| Khusimol | C₁₅H₂₄O | 220.35 | A major sesquiterpene alcohol in vetiver oil and the primary precursor to khusimyl acetate. jst.go.jpnih.gov |
| α-Vetivone | C₁₅H₂₂O | 218.34 | A key sesquiterpene ketone found in vetiver oil. |
| β-Vetivone | C₁₅H₂₂O | 218.34 | An isomeric sesquiterpene ketone also present in vetiver oil. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | A reagent used in the acetylation of vetiverol to produce this compound. chemicalbook.com |
| Acetic Acid | C₂H₄O₂ | 60.05 | A reagent that can also be used for the esterification of vetiverol. scentree.co |
| Khusimyl Acetate | C₁₇H₂₆O₂ | 262.39 | The acetate ester of khusimol and the main component of this compound. chemicalbook.com |
| Isoprene | C₅H₈ | 68.12 | The fundamental building block of terpenes and sesquiterpenoids. |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₂ |
| Molecular Weight | 262.39 g/mol scentree.co |
| Boiling Point | 286 °C scentree.co |
| Density | 0.976 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.524 chemicalbook.com |
| CAS Number | 62563-80-8 perfumeextract.co.uk |
| Appearance | Light yellow liquid chemicalbook.com |
| Odor | Dry, fresh, woody chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)14-8-16-11(3)6-15(19-13(5)18)7-12(4)17(16)9-14/h6,12,15-17H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVFEMBKDRODDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861750 | |
| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless solid; Sweet woody aroma | |
| Record name | Vetiveryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Vetiveryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
117-98-6, 62563-80-8 | |
| Record name | Vetivert acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vetiveryl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vetiverol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062563808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |
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| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Vetiverol, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VETIVERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5JO63XGNK | |
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| Record name | Vetiveryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Biosynthetic Pathways and Natural Origin of Vetiveryl Acetate Precursors
Vetiveria zizanioides as the Primary Botanical Source of Sesquiterpenoids
Vetiveria zizanioides (L.) Nash, now often classified as Chrysopogon zizanioides (L.) Roberty, is a perennial grass indigenous to India, widely cultivated across tropical and subtropical regions globally for its aromatic roots rjpbcs.comvetiver.org. The roots of this plant are the sole source of vetiver essential oil, a highly viscous, complex mixture renowned for its persistent, woody, balsamic, and earthy aroma vetiver.orgvetiver.orgnewdirectionsaromatics.com. The essential oil is predominantly composed of sesquiterpenes and their derivatives, which are biosynthesized through intricate plant metabolic pathways. These sesquiterpenoids are the foundational precursors for many of vetiver oil's characteristic scent profiles and potential bioactivities ijpsonline.comnih.gov.
Characterization of Sesquiterpene Alcohol Precursors within Vetiver Oil (e.g., Vetiverol, Khusimol)
Key sesquiterpenoid precursors and characteristic components identified in vetiver oil include:
Khusimol (B1673632): A prominent sesquiterpene alcohol, frequently cited as a major constituent, contributing significantly to the oil's aroma rjpbcs.comvetiver.orgnewdirectionsaromatics.comijpsonline.comresearchgate.netijpsonline.comijpsonline.comphytojournal.comnanobioletters.comorganicaromas.comtandfonline.com.
Vetiverol: A sesquiterpene alcohol that serves as a precursor to vetiveryl acetate (B1210297) and imparts woody and earthy notes to the oil vetiver.orgnewdirectionsaromatics.comijpsonline.comijpsonline.comontosight.aiorganicaromas.com.
α-Vetivone and β-Vetivone: These sesquiterpene ketones are critical odor-influencing components, with β-vetivone often regarded as the most important for its aroma quality rjpbcs.comvetiver.orgvetiver.orgijpsonline.comresearchgate.netijpsonline.comphytojournal.comtandfonline.com.
Khusimone: Another significant sesquiterpene ketone contributing to the oil's characteristic scent vetiver.orgnewdirectionsaromatics.comijpsonline.comijpsonline.comijpsonline.com.
Table 1: Major Sesquiterpenoid Components and Their Roles in Vetiver Oil
Influence of Genetic and Environmental Factors on Precursor Volatile Organic Compound Accumulation
The biosynthesis and accumulation of sesquiterpenoid precursors in Vetiveria zizanioides are significantly influenced by a complex interplay of genetic and environmental factors. These variables can lead to considerable variability in the yield and chemical composition of vetiver essential oil obtained from different sources and cultivation conditions nih.govtandfonline.comtandfonline.comresearchgate.net.
Genetic Factors: Different cultivars and genotypes of Vetiveria zizanioides exhibit inherent variations in their capacity to produce and accumulate specific sesquiterpenoids. Studies using DNA fingerprinting have shown that distinct accessions can cluster differently, suggesting genetic predispositions to certain chemical profiles tandfonline.com.
Environmental Factors:
Climate and Soil: Geographic location, climate (temperature, rainfall), and soil characteristics (pH, nutrient content) are critical determinants of plant growth and secondary metabolite production. For instance, soil pH and nutrient management are noted to impact root yield and oil content vetiver.org.
Cultivation Methods: Various cultivation techniques, including the use of microbes in soil, semi-hydroponic systems, and aeroponics, have been investigated for their effects on volatile organic compound (VOC) production. Research comparing organic versus non-organic cultivation has indicated differences in major components researchgate.net. Studies on different cultivation systems, such as normal soil, soil with added microbes, and semi-hydroponic methods, have shown variations in volatile profiles and yields nih.gov. Furthermore, the impact of post-harvest drying times on the concentration of key compounds like khusimol has been documented, with optimal levels observed at around 24 hours of drying nanobioletters.com.
Table 2: Influence of Drying Time on Khusimol Content in Vetiver Roots
| Drying Time (hours post-harvest) | Khusimol Content (mg/100 g) |
| 0 | 1.95 ± 0.02 |
| 6 | 2.15 ± 0.02 |
| 12 | 2.30 ± 0.03 |
| 24 | 2.81 ± 0.01 |
| 36 | 1.72 ± 0.03 |
| 48 | 1.38 ± 0.02 |
Source: Adapted from nanobioletters.com
Studies comparing aeroponic cultivation with traditional potting soil methods have revealed that while aeroponics may reduce root biomass and alter root structure, it can also lead to a simpler VOC profile, potentially impairing the accumulation of less volatile sesquiterpenes crucial for the characteristic vetiver fragrance mdpi.comresearchgate.net.
Investigative Methodologies for Analyzing Root Volatile Organic Compound Production under Varied Cultivation Conditions
The detailed analysis of the complex volatile constituents within vetiver roots and essential oils, especially under different cultivation conditions, relies on advanced analytical techniques. These methodologies are crucial for understanding how biosynthetic pathways are influenced by external factors.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the qualitative and quantitative analysis of volatile organic compounds in vetiver oil. GC-MS allows for the separation and identification of individual components based on their retention times and mass spectra, providing a detailed chemical fingerprint of the oil ijpsonline.comphytojournal.comresearchgate.netmdpi.comekb.egnih.govresearchgate.net.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): Given the extreme complexity of vetiver oil, conventional GC-MS can struggle with co-elution. GC×GC offers significantly enhanced separation power, enabling a more accurate and comprehensive analysis of the volatile profile, thereby facilitating better differentiation between oils from diverse cultivation methods or origins nih.govnih.govnih.gov.
Solid-Phase Microextraction (SPME) coupled with GC×GC or GC-MS (SPME-GC×GC, HS-SPME-GC/MS): These hyphenated techniques are employed to efficiently sample and analyze the volatile compounds, particularly from root matrices or specific fractions, providing insights into the VOC profile under various growth conditions nih.govmdpi.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is primarily used for profiling, NMR techniques, including X-ray crystallography and vibrational circular dichroism, are essential for the definitive structure elucidation of isolated compounds, including novel sesquiterpenoids nih.govbond.edu.au.
These analytical tools are indispensable for researchers investigating the biosynthetic pathways and the impact of agronomic practices on the quality and composition of vetiver essential oil and its precursor compounds.
Compound List:
α-Vetivone
β-Vetivone
β-Vetispirene
Cycloisolongifolene
Eudesmol
Khusimol
Khusimone
Khusimene
Valerenol
Vetiverol
this compound
Zierone
Synthetic Methodologies and Chemical Transformations of Vetiveryl Acetate
Classical Esterification Pathways for Vetiver Alcohols
The conventional industrial production of vetiveryl acetate (B1210297) involves the chemical acetylation of sesquiterpene alcohols derived from vetiver essential oil scentree.cogoogle.comsci-hub.segoogle.comgoogle.comresearchgate.net. This process typically uses acetic anhydride (B1165640) as the acylating agent, often in the presence of various catalysts and under specific reaction conditions.
Mechanistic Studies of Acetylation with Acetic Anhydride
The core chemical transformation in the classical synthesis of vetiveryl acetate is the esterification of the hydroxyl groups present in vetiver alcohols with acetic anhydride. This reaction is a fundamental example of alcohol acetylation. The general mechanism involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of acetic acid to yield the corresponding acetate ester mdpi.com.
A common pathway (Path I) describes the direct attack of the alcohol on acetic anhydride, forming an adduct that then expels acetic acid mdpi.com. Alternatively, a second proposed mechanism (Path II) involves the initial protonation of acetic anhydride by acetic acid (either present as a byproduct or added), creating a more reactive cationic intermediate. This activated species is then more susceptible to nucleophilic attack by the alcohol, followed by subsequent rearrangements and elimination steps to form the ester and regenerate acetic acid mdpi.com. Industrially, acetic anhydride is often used in excess to drive the reaction to completion, leading to the formation of acetic acid as a significant byproduct sci-hub.segoogle.com.
Catalytic Effects and Reaction Conditions in Chemical Synthesis
Several catalytic systems and reaction conditions have been employed for the chemical acetylation of vetiver alcohols. A widely adopted method involves using acetic anhydride in the presence of phosphoric acid as a catalyst, typically at temperatures ranging from 100–120 °C google.comgoogle.comgoogle.comeuropa.eueuropa.eueuropa.eugoogle.com. Sulfuric acid has also been reported as a catalyst for this esterification scentree.co. Another established route utilizes sodium acetate as a catalyst in refluxing toluene (B28343) google.comgoogle.comgoogle.comthegoodscentscompany.com. While solvent-free acetylation methods for alcohols exist, achieving high yields and purity for complex mixtures like this compound often involves specific solvent systems or optimized conditions.
Following the acetylation reaction, the crude product undergoes several purification steps to yield high-quality this compound. These typically include neutralization to remove residual acids, washing to eliminate soluble impurities, and fractional distillation to isolate the desired ester product europa.eueuropa.eugoogle.comthegoodscentscompany.comperfumerflavorist.comvetiver.org. The distillation step is particularly crucial for obtaining a product with the desired olfactory profile and purity perfumerflavorist.com.
Advanced Biocatalytic Approaches for this compound Production
In response to the growing demand for sustainable and environmentally friendly chemical processes, biocatalytic methods utilizing enzymes have emerged as promising alternatives for this compound production sci-hub.segoogle.comresearchgate.netnih.govdntb.gov.ua. These approaches leverage the inherent selectivity and mild operating conditions of enzymes to achieve esterification.
Enzyme-Catalyzed Acylation: Investigation of Chemoselectivity and Enantioselectivity
Lipases, particularly immobilized lipases such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the enzymatic acetylation of vetiver essential oil google.comsci-hub.segoogle.comresearchgate.netmdpi-res.com. This biocatalytic route offers a significant advantage in terms of chemoselectivity , preferentially esterifying primary sesquiterpene alcohols present in the vetiver oil sci-hub.seresearchgate.netnih.govmdpi.com. This contrasts with chemical methods, which tend to acetylate a broader range of alcohols, including secondary and tertiary ones.
The optimization of these enzymatic reactions typically involves careful control of parameters such as temperature (often in the range of 30-40°C for lipases like CALB), enzyme loading, acyl donor concentration (e.g., vinyl acetate), and reaction time google.comresearchgate.netsatt.fr. While this compound is a complex mixture and not typically considered as a single chiral entity for enantiomeric purity, lipases, in general, are known for their potential in enantioselective transformations, which could be relevant for specific alcohol isomers within the vetiver oil researchgate.netmdpi-res.com. The resulting this compound produced via biocatalysis is often described as a "completely new and 100% natural" product, potentially meeting criteria for natural ingredient certification satt.fr.
Process Optimization and Scalability Considerations for Sustainable Manufacturing
Biocatalytic processes for this compound production are inherently more sustainable due to their mild reaction conditions, reduced energy consumption, and the potential for enzyme reusability sci-hub.segoogle.comresearchgate.net. Traditional chemical synthesis methods often rely on organic solvents derived from petrochemicals and generate significant waste streams, including acetic acid byproduct and spent catalysts, making them less environmentally friendly sci-hub.segoogle.comgoogle.com.
The scalability of lipase-catalyzed acetylation has been demonstrated, with processes developed and utilized up to the kilogram scale, indicating their industrial viability sci-hub.segoogle.comresearchgate.net. Process optimization focuses on identifying the most effective enzyme, suitable solvents (or solvent-free systems), optimal substrate and enzyme concentrations, and reaction times to maximize yield and purity while minimizing costs and environmental impact researchgate.netsatt.fr.
Comparative Chemical Profiling of Products from Different Synthetic Routes
This compound is not a single chemical compound but rather a complex mixture of esters derived from the acetylation of various sesquiterpene alcohols found in vetiver oil europa.euscentree.co. The specific composition and resulting olfactory profile of this compound are highly dependent on the synthetic route employed google.comgoogle.comeuropa.eugoogle.comresearchgate.netdntb.gov.uamdpi.comsatt.frresearchgate.net.
Comparative Analysis of Synthetic Routes:
| Feature | Classical Chemical Acetylation | Biocatalytic Acylation (Lipase-catalyzed) |
| Acylating Agent | Acetic anhydride | Acetic anhydride or other acyl donors (e.g., vinyl acetate) |
| Catalyst | Phosphoric acid, Sulfuric acid, Sodium acetate | Lipases (e.g., Candida antarctica lipase B) |
| Reaction Conditions | Higher temperatures (100-120°C), organic solvents (e.g., toluene) | Milder temperatures (e.g., 30-40°C), potential for solvent-free |
| Selectivity | Acetylates a broad range of alcohols (primary, secondary, tertiary) | High chemoselectivity for primary sesquiterpene alcohols |
| Sustainability | Lower; uses organic solvents, can generate more waste | Higher; milder conditions, reusable catalysts, reduced waste |
| Product Profile | Complex mixture, may include acetates of various alcohols | Enriched in primary alcohol acetates, different olfactory notes |
| Analytical Tools | GC-MS | GC×GC-MS for detailed profiling |
Compound List:
this compound
Vetiver oil
Vetiverol
Acetic anhydride
Acetic acid
Phosphoric acid
Sulfuric acid
Sodium acetate
Toluene
Khusimyl acetate
Norziza-2a-yl acetate
Vetivone
Linalool
Citronellol
Menthol
Vinyl acetate
Perillyl alcohol
L-carnitine
4-anisaldehyde
HCN
Boric acid
Phthalic anhydride
Succinic anhydride
Advanced Analytical Characterization and Isomer Profiling of Vetiveryl Acetate
Comprehensive Chromatographic Techniques for Complex Mixture Resolution
Chromatographic techniques play a pivotal role in dissecting the complex matrix of Vetiveryl acetate (B1210297), enabling the separation, identification, and quantification of its numerous constituents.
Two-dimensional gas chromatography (GC×GC), particularly when coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID), stands out as a powerful tool for analyzing complex volatile mixtures like Vetiveryl acetate mdpi.comgoogle.comnih.govuva.nl. This technique offers significantly enhanced separation power and peak capacity compared to conventional one-dimensional GC, making it ideal for resolving isomers and isobaric compounds that would otherwise coelute mdpi.comuva.nl. GC×GC-MS/FID allows for the identification of a substantially larger number of compounds, with studies reporting the detection of over 200 compounds in this compound samples mdpi.com. This enhanced resolution is critical for assessing the impact of manufacturing processes on the essential oil's composition and its resulting odor properties mdpi.com. It is considered a technique of choice for accurately and reliably determining the chemical composition of Vetiveryl esters google.com.
High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, fast, and efficient method for the simultaneous quantitative determination of alcohols and acetates within this compound nih.govresearchgate.net. Unlike GC, HPTLC can effectively separate analytes based on their chemical functions, which is advantageous when conventional GC might exhibit overlapping signals for different compound classes researchgate.net. The method involves separating analytes using a defined mobile phase (e.g., n-hexane-chloroform-ethyl acetate) and quantifying them via densitometric evaluation after staining nih.govresearchgate.net. HPTLC analysis has demonstrated the ability to produce compact spots for both alcohols and acetates, alongside excellent linear correlation (r² values typically exceeding 0.999) for calibration plots within a concentration range of 40-200 ng spot⁻¹, indicating its suitability for precise quantitative analysis nih.govresearchgate.net. The method's validation includes assessments of precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) nih.gov.
Table 1: Main Identified Components of this compound This table lists some of the primary components identified in this compound, as reported in analytical studies europa.eu.
| Component | Average Value (%) | CAS No. |
| Khusimyl acetate | 15.45 | 61474-33-7 |
| Isovalencenyl acetate | 14.11 | ? |
| α Vetivone + Vetiselinenol acetate | 5.88 | 15764-04-2 +? |
| Nootkatene derivative (acetate) | 4.01 | ? |
| β Vetivone | 3.97 | 18444-79-6 |
| Nootkatone derivative (acetate) | 3.10 | ? |
| α Vetivone | 2.62 | 15764-04-2 |
| Khusimol (B1673632) ester | 2.21 | ? |
| β Vetivenene (eremophila-1,7(11)-diene) | 1.91 | ? |
| Isonootkatol acetate | 1.82 | ? |
| Ziza-6(13)-en-3-one + Eudesmadienone | 1.82 | ? |
| Isokhusenyle acetate | 1.72 | ? |
Capillary Preparative Gas Chromatography (Capillary Prep GC) is employed to isolate individual constituents from this compound samples nih.govresearchgate.net. This preparative technique is crucial for obtaining pure compounds that can then undergo detailed spectral characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. Approximately 23 ester constituents have been isolated via Capillary Prep GC or synthesized specifically to enable complete spectral characterization nih.gov.
Spectroscopic Identification and Structural Elucidation Methods
Spectroscopic methods are indispensable for confirming the identities and elucidating the detailed structures of this compound's components, particularly its isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and stereochemical assignment of compounds within this compound nih.govresearchgate.net. It provides comprehensive spectral characterization for isolated or synthesized molecules nih.gov. Advanced NMR techniques, including 1D NMR (¹H and ¹³C NMR) and various 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY), are utilized to determine planar structures and confirm relative configurations japsonline.com. The detailed information provided by NMR, including chemical shifts, coupling constants, and correlation data, is vital for assigning the precise structures and stereochemistry of this compound's constituents pressbooks.pubresearchgate.net.
Table 2: HPTLC Method Performance for Alcohols and Acetates This table summarizes the performance metrics of an HPTLC method developed for the quantitative determination of alcohols and acetates in this compound nih.gov.
| Analyte Group | R_f Value | Linear Correlation (r²) | Concentration Range (ng spot⁻¹) |
| Alcohols | 0.18 ± 0.01 (R_f2) | 0.9995 ± 0.0001 | 40-200 |
| Alcohols | 0.28 ± 0.01 (R_f1) | 0.9995 ± 0.0001 | 40-200 |
| Acetates | 0.65 ± 0.01 (R_f3) | 0.9996 ± 0.0001 | 40-200 |
Compound List:
this compound
Khusimyl acetate
Isovalencenyl acetate
α Vetivone
Vetiselinenol acetate
Nootkatene derivative (acetate)
β Vetivone
Nootkatone derivative (acetate)
Khusimol ester
β Vetivenene (eremophila-1,7(11)-diene)
Isonootkatol acetate
Ziza-6(13)-en-3-one
Eudesmadienone
Isokhusenyle acetate
Khusimone
Ziza-6(13)-en-3-ones
Phenol derivatives
Geosmin
Linalool
Lilac aldehydes
Lilac alcohols
Hexanal
Heptanal
Octanal
Citral
α-pinene
D-limonene
α-terpineol
Bulnesol
β-ionone
Zizanoic acid
Ziza-6(13)-en-3α-ol
Ziza-6(13)-en-3β-ol
Vetiverol
Structure Activity Relationships at the Molecular Level of Vetiveryl Acetate
Correlation between Vetiveryl Acetate (B1210297) Chemical Structure and Molecular Receptor Interaction Models
The scent of vetiveryl acetate is a composite of interactions between its numerous sesquiterpenoid components and a vast array of olfactory receptors. The relationship between the chemical structure of these components and their binding to receptors is governed by the principles of molecular recognition, where the shape, size, and functional groups of a molecule determine its ability to fit into the binding pocket of a specific receptor.
The conversion of vetiverol's constituent alcohols into their acetate esters significantly alters their interaction with olfactory receptors. The addition of the acetyl group (–OCOCH₃) introduces a polar ester functional group, which can change the molecule's volatility, solubility, and electronic properties. This modification generally softens the sharp, earthy notes of the parent alcohols, resulting in a smoother, sweeter, and more refined woody fragrance. scentspiracy.comarogreen.com
The core of this compound's structure is the sesquiterpene skeleton, which can belong to various structural classes like zizaane, eremophilane, and cadinane. ijpsonline.com The rigid, three-dimensional shapes of these skeletons are primary determinants for receptor binding. Molecules with different skeletons but similar functional groups will interact with different sets of receptors, leading to distinct scent perceptions. For a molecule to be odorous, it must be volatile enough to reach the olfactory receptors in the nasal cavity and possess structural features, or "pharmacophores," that can activate these receptors. In the case of this compound's components, the combination of the bulky, hydrophobic sesquiterpene backbone and the polar acetate group creates a specific molecular profile that is recognized by receptors associated with woody and ambery scents.
Impact of Isomeric Composition on Chemoreceptor Binding and Molecular Recognition Phenomena
This compound's composition is highly isomeric, as it is derived from vetiverol, which is itself a mixture of isomeric and stereoisomeric sesquiterpene alcohols. scentree.coscentree.co The primary alcohol in vetiverol is khusimol (B1673632), and consequently, khusimyl acetate is a major ester in the final product. scentree.coscentree.co Isomers are molecules that have the same chemical formula but different arrangements of atoms. These structural differences, even subtle ones, can have a profound impact on how a molecule binds to a chemoreceptor.
The manufacturing process of acetylating vetiverol from vetiver oil modulates the final scent by transforming the main fragrant alcohols. tinkturenpresse.de This process suppresses certain notes while allowing the character of other components, such as the inherent ketones like α-vetivone and β-vetivone, to become more prominent alongside the newly formed esters. tinkturenpresse.de The resulting blend of various acetates, such as khusimyl acetate, ziza-6(13)en-3β-yl acetate, and (E)-isovalencenyl acetate, each with its specific stereochemistry, creates a complex olfactory signal that the brain interprets as the characteristic rich and multifaceted scent of this compound. tinkturenpresse.de
Investigation into Specific Character-Impact Sesquiterpene Ester Constituents
While this compound is a complex mixture, specific sesquiterpene esters have been identified as "character-impact" compounds, meaning they are crucial to defining its signature aroma. The process of acetylation transforms the woody notes of the primary alcohols into the smoother, more refined notes of their corresponding esters. tinkturenpresse.de
| Constituent Name | Typical Concentration Range (%) | Olfactory Contribution |
| Khusimyl acetate | ~11-27% | Core woody and earthy notes |
| (E)-Isovalencenyl acetate | ~3-28% | Contributes to the base woody notes |
| Vetiselinenyl acetate | ~3-10% | Adds complexity to the woody profile |
| α-Isonootkatyl acetate | ~1-7% | Provides nuances to the overall scent |
| Cyclocopacamphan-12-yl acetate (A & B) | ~1-3% each | Part of the complex woody character |
| Ziza-6(13)en-3α-yl acetate | ~1-2% | Contributes to the characteristic profile |
| Ziza-6(13)en-3β-yl acetate | ~1-2% | Adds specific woody nuances |
Data sourced from Tissandié, et al., as cited in chrysopogon_zizanioides_l._roberty [Tinkturenpresse]. tinkturenpresse.de
The interplay of these and many other minor ester components, alongside unreacted ketones like α-vetivone and β-vetivone, results in the final, highly valued fragrance of this compound, which is prized for its tenacity and its delicate, smoky, and woody character. scentree.cotinkturenpresse.de
Emerging Research Frontiers and Future Perspectives in Vetiveryl Acetate Chemistry
Development of Novel Derivatization Strategies for Tailored Chemical Properties
The chemical modification of natural extracts, like vetiver oil, into derivatives such as vetiveryl acetate (B1210297) is a cornerstone of the fragrance industry, aimed at refining scent profiles and improving stability. nih.govresearchgate.net Vetiveryl acetate itself is not a single molecule but a complex mixture resulting from the acetylation of sesquiterpene alcohols found in vetiver oil. europa.euscentree.cochemicalbook.com The properties of the final product depend heavily on the starting material and the acetylation process used. europa.eu Research is increasingly focused on developing novel derivatization strategies to create this compound with tailored chemical and olfactory properties.
Traditional methods for producing this compound often involve chemical acetylation using reagents like acetic anhydride (B1165640), which can be harsh. researchgate.netgoogle.com Modern strategies are exploring more controlled and selective methods. One key area of development is the use of enzymatic catalysis, particularly with lipases, for the acylation of vetiverol (the alcohol fraction of vetiver oil). researchgate.net This biocatalytic approach offers a greener alternative to chemical processes and can lead to products with unique compositions and scents. researchgate.netgoogle.com
Furthermore, derivatization is not limited to acetylation. Research into other esterifications could yield novel vetiveryl esters with a wide range of scent characteristics. The goal of these tailored strategies is to precisely control the chemical composition of the final product, potentially enhancing desirable notes while minimizing less favorable ones, or improving fixation properties in fragrance formulations. researchgate.net Recent developments in gas-phase derivatization for analytical purposes, while not yet applied to bulk production, showcase innovative approaches that could inspire future manufacturing strategies for complex natural product derivatives. nih.govscilit.com
| Strategy | Description | Advantages | Challenges | Potential Outcome |
|---|---|---|---|---|
| Conventional Chemical Acetylation | Use of acetic anhydride, often with catalysts like phosphoric acid or sodium acetate. google.com | Well-established, high conversion rate. | Harsh reaction conditions, potential for unwanted by-products, classified as a synthetic process. researchgate.netgoogle.com | Standard commercial this compound. |
| Lipase-Catalyzed Acylation | Enzymatic esterification of vetiver alcohols using a lipase (B570770) (e.g., from Candida antarctica) as a biocatalyst. researchgate.netgoogle.com | Milder reaction conditions, higher selectivity, sustainable ("green") process, can generate novel scent profiles. researchgate.net | Enzyme cost and stability, potentially slower reaction rates. | This compound with a different ester distribution and a unique, potentially more refined, olfactory character. google.com |
| Selective Alcohol Extraction Prior to Derivatization | Isolation of specific sesquiterpene alcohols (vetiverol) from the essential oil before performing acetylation. researchgate.netfraterworks.com | Allows for more precise control over the final ester composition. | Adds complexity and cost to the manufacturing process. researchgate.net | A more refined product with a potentially less complex and more targeted scent profile. fraterworks.com |
Exploration of Alternative Biosynthetic and Chemoenzymatic Production Routes
The production of this compound has traditionally relied on the chemical modification of vetiver essential oil. chemicalbook.comarogreen.com However, there is a growing interest in developing more sustainable and innovative production routes through biotechnology. These alternative pathways fall broadly into two categories: purely biosynthetic methods and chemoenzymatic syntheses.
Chemoenzymatic routes combine chemical steps with biological catalysis. A significant advancement in this area is the use of lipases to catalyze the acetylation of vetiver oil or its alcohol fraction, vetiverol. researchgate.net Processes using enzymes like Candida antarctica lipase have been developed as a viable alternative to harsh chemical methods that use acetic anhydride. google.comgoogle.com This approach is not only more environmentally friendly but can also result in a this compound with a superior and more balanced set of odor notes, potentially due to the high selectivity of the enzyme, which may leave certain secondary alcohols unreacted. google.com This enzymatic process can be performed at room temperature and the enzyme can often be recovered and reused, adding to its sustainability. google.com
Looking further ahead, purely biosynthetic production of the sesquiterpene precursors to this compound is a frontier of research. This would involve engineering microorganisms (like yeast or bacteria) to produce specific vetiver sesquiterpenoids through fermentation. While the direct microbial production of this compound has not been reported, the building blocks of terpenoid synthesis, the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, are well-understood and have been successfully engineered in microbes for the production of other high-value terpenes. pnas.orgresearchgate.net A future biosynthetic route could involve engineering a microbe to produce a specific vetiver sesquiterpene alcohol, which could then be harvested and acetylated, potentially via a chemoenzymatic step.
| Production Route | Key Process | Starting Materials | Advantages | Current Status |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Acetylation of vetiver oil or vetiverol using chemical reagents. google.com | Vetiver essential oil, acetic anhydride, catalyst. google.com | Established, efficient, high yield. | Standard industrial method. nih.gov |
| Chemoenzymatic Synthesis | Enzymatic esterification of vetiver alcohols. researchgate.net | Vetiver essential oil, an acylating agent (e.g., ethyl acetate), immobilized lipase. google.com | Sustainable, mild conditions, high selectivity, novel product profiles, can be classified as a natural process. researchgate.netgoogle.com | Developed and implemented as a commercial alternative. researchgate.netgoogle.com |
| Future Biosynthetic Route | Microbial fermentation to produce specific sesquiterpene alcohols. | Simple sugars (e.g., glucose), genetically engineered microorganisms. | Highly sustainable, potential for high purity of a single precursor, not reliant on agricultural vetiver supply. | Exploratory; engineering pathways for complex sesquiterpenes is challenging. |
Advanced Computational Chemistry Approaches for Predicting Molecular Interactions and Properties
The chemical complexity of this compound, a mixture of numerous sesquiterpenoid esters, presents a significant challenge for experimental characterization alone. nih.goveuropa.eu Advanced computational chemistry offers powerful tools to predict the properties and interactions of these molecules, guiding synthesis and application. These in silico methods are becoming indispensable for understanding complex natural products. nih.govacs.org
Quantum chemical calculations, for example, can be used to investigate the biogenesis and cyclization mechanisms of the sesquiterpene skeletons that form the basis of this compound. acs.org Such theoretical studies help explain why certain stereochemistries and structures are formed in nature, which is crucial for understanding the composition of the starting vetiver oil. acs.org By modeling reaction pathways, computational approaches can also help predict the outcomes of different derivatization strategies, potentially identifying routes to novel esters with desired properties.
Furthermore, computational methods are vital for predicting the molecular interactions that govern olfactory perception. By modeling the interaction between a specific ester molecule (like khusimyl acetate, a major component of this compound) and olfactory receptors, researchers can begin to understand the structure-odor relationship. scentree.coresearchgate.net This knowledge is critical for designing new fragrance ingredients with specific scent profiles. Ligand-based and structure-based virtual screening methods, commonly used in drug discovery to predict interactions between small molecules and protein targets, can be adapted for this purpose. nih.govnih.gov These approaches can help screen potential new derivatives for their likely scent characteristics before they are synthesized, saving significant time and resources. semanticscholar.org
| Computational Approach | Application Area | Insights Gained |
|---|---|---|
| Quantum Chemical Calculations | Biosynthesis and Reaction Mechanisms | Understanding the formation of sesquiterpene skeletons; predicting the feasibility and outcomes of derivatization reactions. acs.org |
| Molecular Docking / Virtual Screening | Structure-Odor Relationship | Predicting the binding affinity of this compound components to olfactory receptors to correlate chemical structure with scent perception. nih.govmdpi.com |
| Quantitative Structure-Property Relationship (QSPR) | Physicochemical Property Prediction | Calculating properties like boiling point, vapor pressure, and log P for individual components, which are important for fragrance formulation. researchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Investigating the flexibility and preferred shapes of complex sesquiterpenoid esters, which can influence their interaction with biological receptors. acs.org |
Integration of Omics Technologies for a Holistic Understanding of Vetiver Chemistry
A comprehensive understanding of this compound begins with its natural source, the vetiver plant (Chrysopogon zizanioides). nih.gov The remarkable chemical diversity of vetiver oil is encoded in the plant's genome. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our ability to understand and potentially manipulate the biosynthesis of the valuable sesquiterpenoids that are the precursors to this compound. frontiersin.orgmdpi.com
Genomics provides the fundamental blueprint. The recent sequencing of the vetiver genome has enabled the identification of the complete biosynthetic pathways, such as the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the universal terpene precursors. pnas.orgresearchgate.net Genome analysis has revealed an expansion of genes involved in terpenoid biosynthesis in vetiver compared to related grasses, providing a genetic explanation for its rich chemical profile. researchgate.net
Transcriptomics , the study of gene expression, offers a dynamic view of these pathways. By analyzing the transcriptome of vetiver roots—the site of essential oil synthesis—researchers can identify which genes are actively being expressed. nih.gov Studies comparing different vetiver morphotypes (e.g., North and South Indian varieties) have shown that differences in oil quality correlate with the differential expression of genes in the sesquiterpene biosynthesis pathway. nih.govresearchgate.net For instance, specific terpene synthase (TPS) genes, such as VzTPS9 which produces cedrol, have been identified and shown to be highly expressed, linking the genetic code directly to the production of a specific chemical compound. pnas.org
Proteomics and Metabolomics complete the picture by analyzing the proteins (the enzymes that do the work) and the metabolites (the chemical products), respectively. Integrating these datasets with genomic and transcriptomic information provides a holistic, system-wide view of vetiver chemistry. frontiersin.orgfrontiersin.org This multi-omics approach is crucial for identifying the key enzymes and regulatory factors that control the quantity and type of sesquiterpene alcohols produced, which ultimately determines the final composition of this compound after derivatization. mdpi.com
| Omics Technology | Object of Study | Key Insights for Vetiver |
|---|---|---|
| Genomics | Complete DNA sequence (genome). | Identification of all genes in biosynthetic pathways (MVA, MEP); discovery of expanded gene families for terpenoid synthesis. pnas.orgresearchgate.net |
| Transcriptomics | Gene expression (RNA transcripts). | Reveals which biosynthesis genes are active in the roots; explains chemical differences between vetiver morphotypes. nih.govresearchgate.net |
| Proteomics | Protein complement (enzymes). | Identifies the specific enzymes (e.g., terpene synthases) responsible for producing the diverse array of sesquiterpenes. frontiersin.org |
| Metabolomics | Complete set of metabolites (small molecules). | Provides a comprehensive chemical profile of the essential oil, quantifying the precursor alcohols available for acetylation. frontiersin.org |
Addressing Persistent Analytical Challenges in Complex Natural Product Derivatives
This compound is a prime example of a complex natural product derivative, and its analysis presents significant and persistent challenges for chemists. nih.gov The substance is not a single chemical entity but a mixture of potentially over 100 different constituents, primarily sesquiterpene esters. europa.eueuropa.eu This complexity stems from the inherent diversity of the starting material, vetiver oil, which contains hundreds of sesquiterpenoids, and the variability introduced during the manufacturing process. nih.govnih.gov
A major analytical hurdle is the sheer number of isomers (compounds with the same molecular formula but different structures) present in the mixture. Many of these esters are difficult to separate using standard gas chromatography (GC) techniques, as they often have similar boiling points and polarities, leading to co-eluting peaks. europa.eu This makes accurate identification and quantification of individual components extremely difficult. The composition can also vary significantly from batch to batch depending on the geographical origin of the vetiver oil and the specific acetylation process used. europa.eu
To address these challenges, researchers are increasingly turning to more powerful analytical techniques. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) has emerged as a crucial tool. nih.govresearchgate.net GC×GC provides greatly enhanced separation power compared to conventional GC, allowing for the resolution of many previously co-eluting compounds. nih.gov This technique, combined with olfactometry (GC-O), which uses the human nose as a detector to identify odor-active compounds, has been instrumental in "unravelling the scent" of both vetiver oil and this compound, helping to identify the key character-impact compounds within the complex mixture. researchgate.netnih.gov Another technique, high-performance thin-layer chromatography (HPTLC), has been developed for the simultaneous quantification of alcohols and acetates, offering a faster method for quality control. researchgate.net
| Analytical Challenge | Description | Advanced Analytical Technique | How it Addresses the Challenge |
|---|---|---|---|
| High Complexity | Mixture of over 100 constituents, including numerous isomers. europa.eu | Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS). nih.gov | Provides superior peak capacity and resolution, enabling the separation of co-eluting compounds. nih.gov |
| Identification of Odor-Active Components | Determining which of the many components contribute significantly to the overall aroma. | Gas Chromatography-Olfactometry (GC-O). nih.gov | Uses a human assessor to detect odors as compounds elute from the GC, directly linking specific peaks to their scent characteristics. nih.gov |
| Structural Elucidation | Determining the exact chemical structure of novel or unknown esters. | Nuclear Magnetic Resonance (NMR) Spectroscopy, often after preparative-GC isolation. nih.gov | Provides detailed structural information to definitively identify individual compounds isolated from the mixture. nih.gov |
| Batch-to-Batch Variability | Ensuring consistent quality and composition of the product. europa.eu | High-Performance Thin-Layer Chromatography (HPTLC). researchgate.net | Offers a rapid and efficient method for the simultaneous quantification of total alcohols and acetates for quality control purposes. researchgate.net |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing vetiveryl acetate's chemical composition in research settings?
- Methodological Answer : Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry or flame ionization detection (FID) is the gold standard for resolving complex mixtures of this compound isomers. This technique allows precise quantification of cis- and trans-isomers, which are critical for olfactory and regulatory evaluations. For example, Tissandie et al. (2018) achieved 98% isomer resolution using GC×GC-FID, with a limit of detection (LOD) of 0.1 μg/mL .
Q. How should researchers design in vitro genotoxicity assays for this compound?
- Methodological Answer : Follow OECD Guideline 471 for bacterial reverse mutation tests (Ames assay). Use Salmonella typhimurium strains TA97, TA98, TA100, TA102, and TA1535 with concentrations up to 2,000 μg/plate, both with and without metabolic activation (S9-mix). Include triplicate plates per concentration and monitor cytotoxicity via bacterial lawn reduction. For chromosomal aberration tests in human lymphocytes, expose cells to 10–120 μg/mL for 24 hours (without S9-mix) or 20–140 μg/mL for 4 hours (with S9-mix), followed by 20-hour recovery. Demecolcine (0.1 μg/mL) should arrest mitosis before analysis .
Advanced Research Questions
Q. How can researchers reconcile contradictions in genotoxicity data between this compound and structurally related compounds?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation, concentration thresholds, and structural analogs. For instance, while this compound showed no mutagenicity up to 5,000 μg/plate in Ames assays , other subgroup 2.6 compounds (e.g., FL-no: 07.033) require additional data due to potential epoxide intermediates. Researchers should:
- Compare metabolic pathways using liver S9-mix from phenobarbital/β-naphthoflavone-induced rats.
- Conduct dose-response analyses to identify no-observed-effect levels (NOELs) and thresholds for cytotoxicity.
- Validate findings with orthogonal assays (e.g., micronucleus tests) .
Q. What is the impact of stabilizers like α-tocopherol on this compound's cytotoxicity and data reproducibility?
- Methodological Answer : Stabilizers (e.g., 1% α-tocopherol) extend shelf-life but may confound cytotoxicity assessments. For example, stabilized this compound formulations showed reduced cytotoxicity (IC₅₀ > 200 μg/mL in TA1535 strain) compared to unstabilized versions, which induced cytotoxicity at 160 μg/mL . To mitigate variability:
- Standardize stabilizer concentrations across batches.
- Include unstabilized controls in cytotoxicity assays.
- Monitor oxidative degradation via HPLC-UV at 254 nm .
Q. How does long-term storage (18–24 months) affect this compound's genotoxicity profile?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) show no significant mutagenic changes in aged samples. For instance, this compound stored for 24 months exhibited consistent Ames test results (negative up to 5,000 μg/plate) despite partial hydrolysis to vetiverol. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
